Cas no 1240569-13-4 (2-Methyl-1-(4-methylbenzoyl)piperazine)

2-Methyl-1-(4-methylbenzoyl)piperazine 化学的及び物理的性質
名前と識別子
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- 2-Methyl-1-(4-methylbenzoyl)piperazine
- CC1CNCCN1C(=O)C1=CC=C(C)C=C1
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- MDL: MFCD16811528
- インチ: 1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3
- InChIKey: FGORNGDKYBLCCA-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C)=CC=1)N1CCNCC1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 246
- トポロジー分子極性表面積: 32.299
2-Methyl-1-(4-methylbenzoyl)piperazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB423580-5g |
2-Methyl-1-(4-methylbenzoyl)piperazine; . |
1240569-13-4 | 5g |
€1106.00 | 2025-02-15 | ||
abcr | AB423580-1 g |
2-Methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 1g |
€616.10 | 2023-04-24 | ||
abcr | AB423580-1g |
2-Methyl-1-(4-methylbenzoyl)piperazine; . |
1240569-13-4 | 1g |
€616.10 | 2025-02-15 | ||
A2B Chem LLC | AJ27125-1g |
2-methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 95+% | 1g |
$1067.00 | 2024-04-20 | |
A2B Chem LLC | AJ27125-5g |
2-methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 95+% | 5g |
$1843.00 | 2024-04-20 | |
abcr | AB423580-10g |
2-Methyl-1-(4-methylbenzoyl)piperazine; . |
1240569-13-4 | 10g |
€1553.30 | 2025-02-15 | ||
A2B Chem LLC | AJ27125-10g |
2-methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 95+% | 10g |
$2552.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525346-1g |
2-methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 95+% | 1g |
¥6556.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_525346-10g |
2-methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 95+% | 10g |
¥24002.00 | 2024-08-09 | |
A2B Chem LLC | AJ27125-2g |
2-methyl-1-(4-methylbenzoyl)piperazine |
1240569-13-4 | 95+% | 2g |
$1370.00 | 2024-04-20 |
2-Methyl-1-(4-methylbenzoyl)piperazine 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
2-Methyl-1-(4-methylbenzoyl)piperazineに関する追加情報
Recent Advances in the Study of 2-Methyl-1-(4-methylbenzoyl)piperazine (CAS: 1240569-13-4): A Comprehensive Research Brief
The compound 2-Methyl-1-(4-methylbenzoyl)piperazine (CAS: 1240569-13-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is being explored for its potential applications in drug development, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and therapeutic potential, making it a promising candidate for further investigation.
One of the key areas of interest is the compound's role as a potential ligand for G protein-coupled receptors (GPCRs). Preliminary in vitro studies have demonstrated its affinity for specific serotonin and dopamine receptor subtypes, suggesting possible applications in the treatment of neurological and psychiatric disorders. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to elucidate its binding mechanisms, providing valuable insights into its structure-activity relationship (SAR).
In addition to its CNS applications, 2-Methyl-1-(4-methylbenzoyl)piperazine has shown promise in antimicrobial research. Recent findings indicate that the compound exhibits moderate activity against certain Gram-positive bacterial strains, possibly due to its interference with bacterial cell wall synthesis. These results, though preliminary, open new avenues for the development of novel antibiotics, particularly in the face of rising antimicrobial resistance.
The synthesis and optimization of 2-Methyl-1-(4-methylbenzoyl)piperazine have also been a focus of recent research. Novel synthetic routes have been developed to improve yield and purity, with particular emphasis on green chemistry principles to reduce environmental impact. These advancements not only enhance the compound's accessibility for research but also contribute to the broader field of sustainable pharmaceutical manufacturing.
Looking ahead, the future research directions for 2-Methyl-1-(4-methylbenzoyl)piperazine appear promising. Current investigations are exploring its potential in combination therapies and its use as a scaffold for the development of more potent derivatives. As our understanding of this compound deepens, it may well emerge as a valuable tool in both basic research and clinical applications within the chemical biology and pharmaceutical sectors.
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